N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2S/c1-27-17-8-3-2-6-14(17)11-24-19(26)16-12-28-18(25-16)10-13-5-4-7-15(9-13)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCSHULRLLKVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CSC(=N2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethyl halides.
Attachment of Benzyl Groups: The benzyl groups can be attached through Friedel-Crafts alkylation reactions using benzyl halides in the presence of a Lewis acid catalyst.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an appropriate amine, such as 2-methoxybenzylamine, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl positions, using reagents such as halides or organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, organometallic compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to various substituted thiazole derivatives.
Scientific Research Applications
N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Thiazole Carboxamides
Compound A : N-(2-Methoxybenzyl)-2-[(4-Methoxybenzyl)Amino]-1,3-Thiazole-4-Carboxamide (C₂₀H₂₁N₃O₃S, MW 383.46)
- Key Differences: Replaces the 3-(trifluoromethyl)benzyl group with a 4-methoxybenzylamino substituent.
Compound B : 2-[(4-Chlorophenyl)Methyl]-N-[(4-Methoxyphenyl)Methyl]-1,3-Thiazole-4-Carboxamide (C₁₉H₁₇ClN₂O₂S, MW 372.87)
- Key Differences : Substitutes 3-(trifluoromethyl)benzyl with 4-chlorobenzyl.
- Impact : The electron-withdrawing -Cl group increases electrophilicity at the thiazole ring, possibly enhancing reactivity in nucleophilic environments compared to -CF₃.
Compound C : N-(4-Fluorophenyl)-2-[3-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-1-Yl]-1,3-Thiazole-4-Carboxamide (C₁₆H₁₁F₄N₅OS, MW 397.35)
- Key Differences : Replaces both benzyl groups with a 4-fluorophenyl amide and a pyrazole substituent.
Heterocyclic and Pharmacological Analogues
Compound D : N-Benzyl-2-({(2-Methoxybenzyl)[3-(Trifluoromethyl)Benzyl]Amino}Methyl)-N-Methyl-1,3-Oxazole-4-Carboxamide
- Key Differences : Replaces the thiazole core with an oxazole ring and adds an N-methyl group.
- Impact : Oxazole’s reduced electronegativity compared to thiazole may decrease π-π stacking interactions in biological systems.
Compound E : N-(4-Oxo-2-Phenyl-1,3-Thiazolidin-3-Yl)-1,2-Benzothiazole-3-Carboxamide
- Key Differences: Incorporates a thiazolidinone ring fused to a benzothiazole system.
- Impact : The rigid fused-ring system may limit conformational flexibility, affecting binding kinetics.
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
*LogP estimated using fragment-based methods.
Pharmacological Relevance
- Target Compound : The -CF₃ group is associated with enhanced blood-brain barrier penetration in related compounds (e.g., mGlu2 potentiators like THIIC in ).
- Compound C : Pyrazole substituents are linked to kinase inhibition in anticancer agents .
- Compound E: Thiazolidinone derivatives exhibit antimicrobial and anti-inflammatory activities .
Biological Activity
N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide (CAS No. 478042-42-1) is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNOS
- Molar Mass : 406.42 g/mol
- Density : 1.310 ± 0.06 g/cm³ (Predicted)
- Boiling Point : 569.3 ± 50.0 °C (Predicted)
- pKa : 13.44 ± 0.46 (Predicted)
The biological activity of this compound has been primarily investigated for its anticancer properties. The compound has shown potential in various cancer cell lines by inducing apoptosis, which is a programmed cell death mechanism crucial for eliminating cancer cells.
Key Findings:
- Induction of Apoptosis :
- Cytotoxic Activity :
Research Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Cytotoxicity Studies
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via p53 activation |
| HeLa | 2.41 | Induction of caspase pathways |
| PANC-1 | Not specified | Growth inhibition |
| SK-MEL-2 | Not specified | Potential targeting of PI3K/mTOR pathways |
Case Studies
- Case Study on MCF-7 Cells :
- Broad-Spectrum Anticancer Activity :
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reaction of thiazole-4-carboxylic acid derivatives with substituted benzylamines under activating agents (e.g., EDCI/HOBt) .
- Thiazole ring formation : Cyclization of thiourea intermediates with α-halo ketones or esters .
- Functional group modifications : Methoxy and trifluoromethyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation . Key purification steps include silica gel chromatography and recrystallization, with yields ranging from 6% to 75% depending on substituent complexity .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons in the range δ 6.8–7.5 ppm) .
- Mass spectrometry (ESI-MS or HRMS) : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]+ with m/z matching calculated values) .
- HPLC : Ensures purity (>95% by reverse-phase C18 columns) .
Q. How do the substituents (methoxy, trifluoromethyl) influence physicochemical properties?
- Methoxy group : Enhances solubility in polar solvents and modulates electronic effects via resonance donation .
- Trifluoromethyl group : Increases lipophilicity (logP) and metabolic stability due to strong electron-withdrawing effects .
Advanced Research Questions
Q. What strategies optimize synthetic yield for structurally related thiazole carboxamides?
- Catalyst screening : Copper iodide and (S)-proline improve coupling efficiency in azide-alkyne cycloadditions .
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates for cyclization steps .
- Temperature control : Reflux conditions (e.g., 80–100°C) balance reactivity and side-product formation .
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?
- Variable temperature NMR : Identifies dynamic processes (e.g., rotamers) by observing coalescence of split peaks at elevated temperatures .
- 2D experiments (COSY, HSQC) : Resolves overlapping signals and assigns coupling networks .
- Computational modeling : DFT calculations predict chemical shifts to validate assignments .
Q. What biological targets are plausible for this compound based on structural analogs?
- mGlu2 receptor modulation : Trifluoromethyl-benzyl motifs in THIIC ( ) suggest potential as a positive allosteric modulator for neurological disorders.
- Kinase inhibition : Thiazole-carboxamide scaffolds exhibit activity against PI3K and other ATP-binding enzymes .
- Antimicrobial activity : Similar 1,3-thiazole derivatives target bacterial dihydrofolate reductase .
Q. How can computational methods aid in designing derivatives with improved potency?
- Molecular docking : Screens binding affinity to mGlu2 or PI3K using crystal structures (PDB: 4X7H, 6CP3) .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity data .
- ADMET prediction : Tools like SwissADME assess permeability, CYP inhibition, and toxicity risks .
Data Contradictions and Validation
Q. How to address discrepancies in reported biological activity across studies?
- Assay standardization : Control variables (e.g., cell line, incubation time) to minimize inter-lab variability .
- Metabolite profiling : LC-MS identifies degradation products that may confound activity measurements .
- Orthogonal assays : Confirm hits using SPR (binding affinity) and functional assays (cAMP/Gq coupling for GPCRs) .
Q. What experimental controls are essential for SAR studies of this compound?
- Negative controls : Use scrambled or inactive analogs (e.g., lacking the trifluoromethyl group) to validate target specificity .
- Positive controls : Compare with known modulators (e.g., LY341495 for mGlu2) to benchmark potency .
- Solvent controls : DMSO concentrations >0.1% can artifactually inhibit enzymes or receptors .
Methodological Recommendations
Q. How to scale up synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
